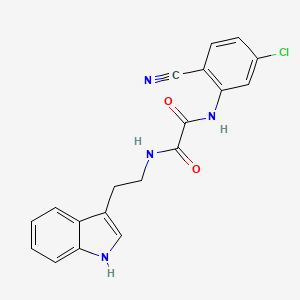
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an indole moiety, a chloro-substituted phenyl ring, and an oxalamide linkage, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Linkage: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Chloro-substituted Phenyl Ring: The chloro-substituted phenyl ring can be synthesized through a Sandmeyer reaction, where aniline is diazotized and then treated with copper(I) chloride.
Coupling Reaction: The final step involves coupling the indole derivative with the chloro-substituted phenyl ring using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of 5-amino-2-cyanophenyl derivative.
Substitution: Formation of N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response.
類似化合物との比較
Similar Compounds
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-bromo-2-cyanophenyl)oxalamide
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-methyl-2-cyanophenyl)oxalamide
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-fluoro-2-cyanophenyl)oxalamide
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. The chloro group can also serve as a handle for further functionalization, making it a versatile compound for various applications.
特性
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c20-14-6-5-12(10-21)17(9-14)24-19(26)18(25)22-8-7-13-11-23-16-4-2-1-3-15(13)16/h1-6,9,11,23H,7-8H2,(H,22,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWZOKXPXGPOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














